molecular formula C12H16O8 B8262092 Glucosylisomaltol

Glucosylisomaltol

Cat. No. B8262092
M. Wt: 288.25 g/mol
InChI Key: RRYYNIJTMYUJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucosylisomaltol is a glycoside.

Scientific Research Applications

Indicator of Browning Reaction in Food Processing

Glucosylisomaltol (GIM) has been identified as a new indicator of the browning reaction in food products like baby cereals and bread. The compound is synthesized from maltose and proline and can be analyzed through various methods like HPLC with UV detection. Its presence and amount increase during the storage of baby cereals and the baking of bread, making it a useful indicator to control the browning reaction in these food products (Guerra-Hernández, Ramírez-Jimenez, & García-Villanova, 2002).

Chemical Marker in Biscuits

GIM and galactosylisomaltol (GAI) are used as chemical markers to assess the extent of non-enzymatic browning during thermal processing, such as in baking or milk sterilization. Their content was evaluated in commercial digestive and semi-sweet biscuits, with varying levels influenced by the composition of the dough. This variability indicates their role in monitoring the Maillard reaction in different food products (Rufián‐Henares, Delgado-Andrade, & Morales, 2008).

Monitoring of Special Enteral Formulas

In the manufacturing of special enteral formulas, GIM serves as an indicator for monitoring the Maillard reaction. It helps in tracking the early, intermediate, and advanced stages of this reaction in model systems with amino acids like glutamine or arginine and carbohydrates. This application is particularly important in ensuring the nutritional value of these medical foods (Pastoriza, Rufián‐Henares, García-Villanova, & Guerra-Hernández, 2016).

properties

IUPAC Name

1-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuran-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O8/c1-5(14)11-6(2-3-18-11)19-12-10(17)9(16)8(15)7(4-13)20-12/h2-3,7-10,12-13,15-17H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYYNIJTMYUJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CO1)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glucosylisomaltol

CAS RN

85559-61-1
Record name Glucosylisomaltol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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